Aniline Black

Content Navigation

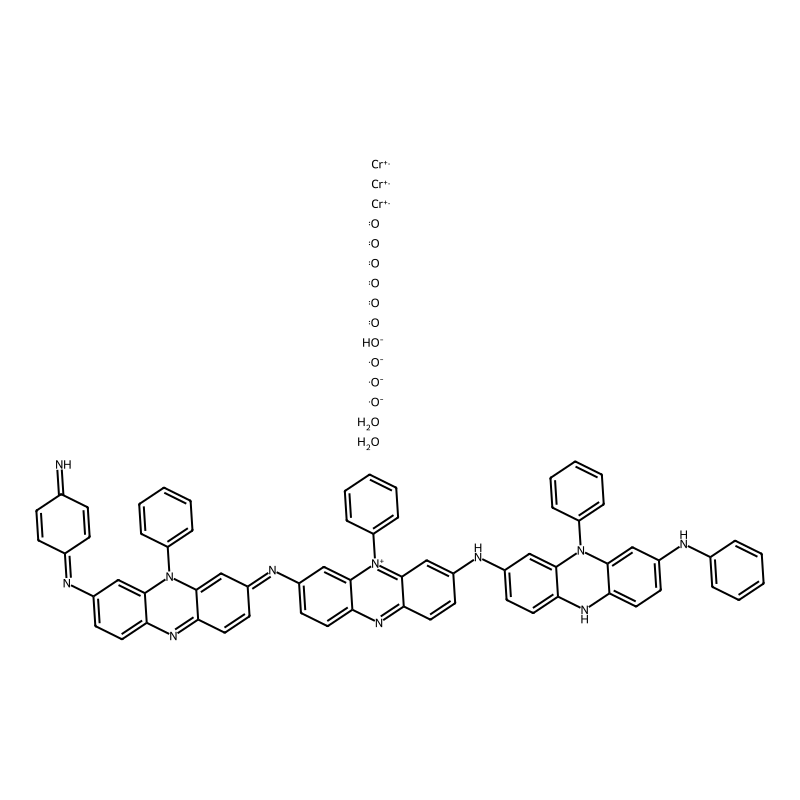

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Historical Role in Understanding Polymerization

Aniline black played a significant role in the early scientific understanding of polymers. Unlike many dyes that are pre-formed molecules, aniline black forms directly on the fabric through a process called in-situ polymerization []. This process involves the oxidation of aniline monomers, which then link together to form a complex polymer chain responsible for the black color []. Studying aniline black formation helped researchers understand the principles of polymerization, a critical concept in modern polymer chemistry.

Research into the Chemistry of Aniline Black Formation

The specific chemical reactions involved in aniline black formation have been a topic of scientific research for over a century. Early research focused on identifying the optimal conditions for dyeing and the nature of the resulting polymer []. Modern research delves deeper into the reaction mechanisms, using techniques like spectroscopy to elucidate the oxidation process and the structure of the polymer []. This research contributes to the broader field of organic chemistry by providing insights into the behavior of aromatic amines and the formation of conjugated polymers.

- Aniline black, also known as Pigment Black 1, is the first synthetic organic pigment developed in the 1860s.

- It was a revolutionary discovery, replacing natural dyes and leading to a wider range of colors in various applications.

Molecular Structure Analysis

Aniline black isn't a single defined molecule but rather a complex polymeric structure formed by the oxidation of aniline (C6H7N). The exact structure can vary depending on the synthesis method, but it typically involves interconnected units derived from aniline. This complex structure contributes to its deep black color.

Chemical Reactions Analysis

- Synthesis: Traditionally, aniline black is produced by treating aniline hydrochloride with an oxidizing agent like chromic acid (H2CrO4) in an acidic solution []. A catalyst, often a copper or vanadium salt, is also used [].

C6H7NH2•HCl + H2CrO4 → (C6H4NH)x + Cr2(SO4)3 + H2O + HCl (where (C6H4NH)x represents the polymeric structure of aniline black)

Modern methods explore alternative oxidizing agents like hydrogen peroxide (H2O2) for a more environmentally friendly approach.

Decomposition

Aniline black decomposes upon strong heating, releasing toxic fumes like aniline and oxides of nitrogen.

Physical And Chemical Properties Analysis

- Appearance: Aniline black is a black powder, insoluble in most organic solvents but slightly soluble in water.

- Melting point and boiling point: Not applicable due to its polymeric nature.

- Stability: Aniline black has moderate lightfastness, meaning it fades over time with exposure to light. This limited its use in applications requiring long-lasting colors.

Mechanism of Action (Not Applicable)

Aniline black doesn't have a specific biological mechanism of action.

- Toxicity: Aniline, a precursor to aniline black, is a toxic compound. Exposure can cause irritation, dizziness, and even death in severe cases. Proper handling and safety measures are crucial.

- Carcinogenic potential: Aniline is classified as possibly carcinogenic to humans by the International Agency for Research on Cancer (IARC).

- Flammability: Aniline black itself is not highly flammable, but dust can pose an explosion hazard.

The formation of Aniline Black primarily involves the oxidation of aniline. Key reactions include:

- Oxidation Reactions: Aniline can undergo oxidation to form various products depending on the conditions. For instance, using potassium chlorate in an acidic medium leads to the formation of Aniline Black. Other oxidizing agents like hydrogen peroxide can also be employed in combination with catalysts such as hydroxyl copper phosphate to enhance yield .

- Electrophilic Substitution: Aniline's aromatic nature allows it to participate in electrophilic substitution reactions, which can modify its structure and reactivity .

- Diazotization: Aniline reacts with nitrous acid to form diazonium salts, which can be further processed to create dyes through coupling reactions .

Aniline and its derivatives, including Aniline Black, are known for their biological activities. Aniline itself is toxic; exposure can lead to methemoglobinemia, which reduces oxygen transport in the blood. Additionally, it can cause skin irritation and respiratory issues upon inhalation or dermal contact. The toxicity of Aniline Black is less documented, but caution is advised due to its chemical nature and potential harmful effects upon exposure .

Several methods exist for synthesizing Aniline Black:

- Using Potassium Chlorate: This traditional method involves mixing aniline with potassium chlorate and hydrochloric acid under controlled conditions to produce Aniline Black.

- Hydrogen Peroxide Method: A modern approach utilizes hydrogen peroxide as an oxidant in the presence of hydroxyl copper phosphate as a catalyst, yielding a purer form of Aniline Black while minimizing environmental impact by avoiding chromium-based oxidants .

- Direct Oxidation: Direct oxidation of aniline with various oxidizing agents can also yield Aniline Black, though this method may require careful control of reaction conditions to achieve desired purity and color characteristics .

Aniline Black has a wide range of applications across various industries:

- Dye Industry: It is extensively used for dyeing textiles and leather due to its deep black color and excellent fastness properties.

- Coating Industry: As a pigment additive, it is used in paints and coatings to achieve black coloration.

- Printing Industry: Aniline Black is utilized in printing inks to produce high-quality black prints .

Aniline Black shares similarities with several other compounds used as black pigments or dyes. Here are some comparable compounds:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Carbon Black | Widely used for its excellent UV protection; produced from incomplete combustion of hydrocarbons. | |

| Bone Black | Derived from charred animal bones; used historically in art materials. | |

| Lampblack | Produced from soot; commonly used in inks and paints for its deep black color. | |

| Iron Oxide Black | Inorganic pigment known for its stability and non-toxicity; often used in construction materials. |

Aniline Black's uniqueness lies in its organic nature and ability to produce vibrant black hues while being derived from an aromatic amine structure, offering distinct advantages in specific applications compared to these other compounds .

Early Observations and Initial Synthesis

The origins of Aniline Black trace back to 1834, when German chemist Friedlieb Ferdinand Runge observed the formation of a dark residue during experiments with aniline and oxidizing agents. However, practical application remained elusive until 1859–1863, when British chemist John Lightfoot developed a reproducible method for its production. Lightfoot’s process involved oxidizing aniline hydrochloride with copper salts and chlorate of potash, enabling large-scale textile printing. His 1863 patent (U.S. Patent No. 38,589) laid the groundwork for industrial adoption.

Transatlantic Industrialization

By the mid-1860s, Aniline Black spread to mainland Europe and the United States. French chemist Jules Paraf introduced modifications using chromium compounds, which improved color fastness and expanded its use in calico printing. The dye’s popularity surged in Lancashire’s textile mills, where mechanized printing machines facilitated mass production of black-dyed cotton goods. Legal battles over patent rights, such as the 1876 U.S. court case Müller-Pack v. Merrimack Manufacturing Company, underscored its commercial value.

Technological Impact

Aniline Black’s adoption coincided with the rise of coal-tar chemistry. Unlike earlier natural dyes (e.g., logwood or indigo), it required no mordants and offered superior resistance to fading, making it ideal for sunblinds, umbrella fabrics, and military uniforms. By 1900, it accounted for ~15% of synthetic dye production in Europe.

The oxidative polymerization of aniline represents the fundamental mechanism for the formation of aniline black (polyaniline). This process involves the controlled oxidation of aniline monomers in acidic medium using chemical oxidants, resulting in the formation of conductive polymer chains through a series of complex chemical reactions [1] [2].

The mechanism begins with the oxidation of aniline to form aniline cation radicals, which serve as the primary reactive species [3]. Under acidic conditions (pH < 2), aniline exists predominantly as anilinium cations, which are subsequently oxidized by the oxidant to generate radical cations [4]. These radical cations undergo rapid coupling reactions, typically occurring within milliseconds, to form dimers such as 4-aminodiphenylamine and benzidine [4].

The polymerization proceeds through three distinct stages: induction, chain growth, and termination [5]. During the induction period, aniline oligomers with phenazine-like units form through oxidative intramolecular cyclization, particularly when ortho-coupled units are present [6]. These oligomers serve as initiation centers for subsequent polymerization, with the reaction rate being highly dependent on the oxidizability of the reaction system [7].

Chemical oxidative polymerization typically employs ammonium persulfate as the preferred oxidant due to its strong oxidizing power (2.01 V) and ability to produce high molecular weight polymers without metal contamination [1] [8]. The stoichiometric requirements indicate that approximately 2.5 moles of oxidant per mole of aniline are needed to achieve complete polymerization to the emeraldine state [4]. The reaction is highly exothermic, requiring careful temperature control to prevent thermal degradation and ensure product quality [9].

The molecular mechanism involves the formation of pernigraniline chains during active polymerization, which remain in a highly oxidized state until the oxidant is consumed [4]. Potentiometric measurements confirm that chain growth occurs in the pernigraniline state, with the final product converting to the emeraldine state upon completion of the reaction [4]. This process explains why conducting polyaniline (emeraldine salt) is obtained as the primary product under optimal synthesis conditions.

Mechanochemical Synthesis Approaches

Mechanochemical synthesis represents an innovative and environmentally friendly approach for the preparation of polyaniline through solid-state reactions induced by mechanical energy [10] [11]. This method eliminates the need for solvents and provides unique advantages in terms of reaction control and product properties.

The mechanochemical polymerization of aniline involves the grinding of aniline hydrochloride with oxidants such as ammonium persulfate in ball mills or mortar and pestle systems [12] [13]. The mechanical energy provided by collisions between milling balls and the reaction vessel supplies sufficient activation energy to initiate and sustain the polymerization reaction [14]. This process typically requires much shorter reaction times (1-2 hours) compared to conventional solution-based methods [15].

Ball milling parameters significantly influence the polymerization outcome, with optimal conditions typically involving planetary ball mills operating at 200-600 rpm with ball-to-powder ratios of 10:1 to 20:1 [16]. The choice of milling ball material is critical, with stainless steel and tungsten carbide being preferred due to their chemical inertness and ability to deliver sufficient mechanical energy [17]. However, excessive impact energy can lead to polymer chain degradation, necessitating careful optimization of milling conditions [18].

The mechanochemical approach offers several advantages over conventional methods, including the production of polymers with unique nanostructures, reduced environmental impact due to solvent-free conditions, and the ability to incorporate various additives during the milling process [19] [20]. The resulting polyaniline often exhibits different morphological characteristics compared to solution-synthesized materials, with enhanced surface area and modified electrical properties [21].

One-pot mechanochemical synthesis has been successfully demonstrated for the preparation of graphene-polyaniline composites, where aniline molecules serve dual functions as intercalators for graphite exfoliation and monomers for polymerization [22]. This approach yielded composite materials with specific capacitances of 886 F g⁻¹, demonstrating the potential for direct synthesis of advanced functional materials [22].

The mechanism of mechanochemical polymerization involves electron transfer from the milling material to the substrate, generating radical anions that initiate the polymerization process [23]. The production of gaseous hydrochloric acid during the mechanochemical polymerization of aniline hydrochloride has been experimentally observed, supporting the proposed reaction mechanism [24]. This gas evolution contributes to the driving force for the solid-state reaction and helps maintain the appropriate chemical environment for polymerization.

Proton-Diffusion Controlled Self-Oxidation (Disproportionation)

Proton-diffusion controlled self-oxidation, also known as disproportionation, represents a unique mechanism proposed to explain the formation of domain structures in aniline black [25]. This process involves the spontaneous redistribution of charge and protons within the emeraldine form of polyaniline, leading to the development of conducting and non-conducting domains that characterize the final material.

The disproportionation mechanism is based on the inherent instability of the emeraldine state under certain conditions, where the polymer undergoes self-oxidation to form regions of different oxidation states [26]. This process is fundamentally driven by proton diffusion within the polymer matrix, which creates local variations in pH and redox potential [27]. The emeraldine form, being an intermediate oxidation state, can spontaneously convert to regions of pernigraniline (fully oxidized) and leucoemeraldine (fully reduced) forms through internal electron transfer processes [28].

The self-oxidation process is particularly significant in understanding the electrical properties of aniline black, as it creates a heterogeneous material with distinct conducting and insulating domains [29]. The conducting regions correspond to protonated emeraldine segments, while the insulating domains consist of either over-oxidized pernigraniline or under-oxidized leucoemeraldine segments [30]. This domain structure is responsible for the characteristic electrical conductivity of aniline black, which typically ranges from 1-5 S/cm [31].

Computational modeling using effective medium theory has been employed to predict the electrical conductivity of polyaniline based on this domain structure model [32]. The calculated conductivity values of 5-6 S/cm closely match experimental observations, validating the proposed mechanism [25]. The domain structure arises from the interplay between proton diffusion kinetics and the thermodynamic driving force for charge redistribution within the polymer matrix.

The disproportionation process is influenced by several factors, including the initial degree of protonation, temperature, humidity, and the presence of residual oxidants or acids [33]. Under ambient conditions, the emeraldine salt form can undergo slow disproportionation over time, leading to changes in electrical properties and morphology [34]. This process is particularly relevant for understanding the long-term stability and aging behavior of polyaniline materials.

Recent studies have demonstrated that the disproportionation mechanism can be controlled through careful manipulation of synthesis conditions and post-treatment procedures [35]. By controlling the rate of proton diffusion through the use of specific dopants or by modifying the polymer matrix structure, it is possible to influence the size and distribution of conducting domains, thereby tuning the overall electrical properties of the material [36].

Influence of Reaction Conditions (pH, Oxidants, Temperature)

The synthesis of aniline black is highly sensitive to reaction conditions, with pH, oxidant type and concentration, and temperature being the most critical parameters influencing both the polymerization mechanism and final product properties [37] [38]. Understanding these relationships is essential for controlling the synthesis process and achieving desired material characteristics.

pH Effects on Polymerization Mechanism

The pH of the reaction medium fundamentally determines the polymerization pathway and the nature of the final product [39] [40]. At strongly acidic conditions (pH < 1), aniline exists predominantly as anilinium cations, which favor para-coupling reactions leading to the formation of linear polyaniline chains with high electrical conductivity [41]. Under these conditions, the polymerization proceeds efficiently to produce emeraldine salt with conductivities ranging from 1-10 S/cm [42].

As the pH increases to the range of 1-2, a mixture of anilinium cations and neutral aniline molecules exists, resulting in predominantly para-coupling with some ortho-coupling [43]. This leads to the formation of linear polyaniline with moderate conductivity (0.1-1 S/cm) [44]. Further increase in pH to 2-4 promotes ortho-coupling reactions, resulting in branched oligomers with significantly reduced conductivity (10⁻³-10⁻¹ S/cm) [45].

At pH values above 4, neutral aniline molecules dominate, leading to extensive ortho-coupling and the formation of phenazine-containing oligomers [46]. These products are predominantly non-conducting, with conductivities below 10⁻⁶ S/cm [47]. In alkaline conditions (pH > 7), the formation of phenazine units becomes predominant, resulting in insulating oligoaniline products [48].

Oxidant Selection and Concentration Effects

The choice of oxidant significantly influences the polymerization kinetics, product quality, and molecular weight of the resulting polyaniline [49] [50]. Ammonium persulfate remains the most widely used oxidant due to its high oxidation potential (2.01 V), clean reaction profile, and ability to produce high molecular weight polymers [51]. The oxidant concentration directly affects the polymerization rate, with higher concentrations leading to faster reactions but potentially causing over-oxidation and chain degradation [52].

The molar ratio of oxidant to aniline is critical for achieving optimal product properties [53]. A ratio of 1.25:1 (oxidant:aniline) is typically employed to ensure complete polymerization while minimizing over-oxidation [54]. Excess oxidant can lead to the formation of benzoquinone and other degradation products, reducing the molecular weight and conductivity of the final polymer [55].

Different oxidants produce polyaniline with varying characteristics. Potassium dichromate yields moderate molecular weight products with clean structure but requires careful handling due to toxicity concerns [56]. Hydrogen peroxide provides very fast polymerization kinetics but often results in lower molecular weight products due to side reactions [57]. Ferric chloride offers good molecular weight control but introduces metal contamination that can affect the electrical properties [58].

Temperature Dependencies and Optimization

Temperature is a crucial parameter affecting both the kinetics of polymerization and the molecular properties of the resulting polyaniline [59] [60]. Lower temperatures generally favor the formation of higher molecular weight polymers with improved electrical conductivity and thermal stability [61]. Optimal synthesis temperatures typically range from -5°C to 0°C, providing the best balance between reaction rate and product quality [62].

At temperatures below -25°C, the polymerization rate becomes extremely slow, and the solubility of reactants may be limiting [63]. Conversely, temperatures above 25°C lead to faster reactions but result in lower molecular weight products with reduced conductivity [64]. The exothermic nature of the polymerization reaction requires careful temperature control to prevent thermal runaway and ensure consistent product quality [65].

Temperature also influences the morphology of the resulting polyaniline, with lower temperatures favoring the formation of ordered nanostructures such as nanotubes and nanofibers [66]. At higher temperatures, the products tend to form irregular agglomerates with reduced surface area and conductivity [67]. The crystallinity of polyaniline decreases with increasing synthesis temperature, affecting both the electrical and mechanical properties of the material [68].

Formation of Domain Structures in Polyaniline Black

The formation of domain structures represents a fundamental aspect of aniline black morphology that directly influences its electrical, optical, and mechanical properties [69] [70]. These domains arise from the inherent heterogeneity in the polymerization process and the subsequent reorganization of polymer chains during synthesis and aging [71].

Mechanistic Understanding of Domain Formation

Domain formation in polyaniline black occurs through a combination of thermodynamic and kinetic factors operating during the polymerization process [72] [73]. The initial stages of polymerization involve the formation of oligomeric species that serve as nucleation centers for further polymer growth [74]. These nucleation centers exhibit different local environments in terms of pH, oxidant concentration, and polymer chain organization, leading to variations in the local polymerization kinetics [75].

The self-organization of growing polymer chains plays a crucial role in domain formation, with the process being governed by diffusion-limited aggregation mechanisms [76]. During the chain growth phase, conducting polyaniline granules with diameters of approximately 50 nm are formed, consisting of spherical particles with dimensions of several nanometers [77]. As polymerization progresses, these granules grow to approximately 200 nm in diameter through the enlargement of constituent spheres to about 20 nm, while maintaining a constant number of spheres per granule [78].

The formation of phenazine-containing oligomers is particularly important in the early stages of domain development [79]. These planar aromatic structures can stack together through strong π-π interactions, forming sheet-like structures that subsequently curl to form nanotubes or remain as stacked layers [80]. The presence of phenazine units also influences the electronic properties of adjacent polymer chains, creating regions with different conductivity characteristics [81].

Structural Characteristics and Organization

The domain structure of polyaniline black is characterized by the coexistence of crystalline and amorphous regions within the polymer matrix [82]. X-ray diffraction studies reveal the presence of crystalline domains embedded in an amorphous matrix, with interchain separation distances of approximately 3.59 Å, indicative of the conductive character of the material [83]. These crystalline domains contribute to the overall electrical conductivity through enhanced charge transport pathways [84].

The morphological organization of domains varies depending on the synthesis conditions and can range from granular structures to fibrillar networks [85]. Scanning electron microscopy studies reveal that polyaniline black typically consists of interconnected spherical particles organized into larger granular assemblies [86]. The size and distribution of these domains can be controlled through modification of synthesis parameters such as pH, temperature, and the presence of templating agents [87].

Atomic force microscopy analysis has revealed the formation of worm-like interlinked structures on the surface of polyaniline layers, with dimensions and spatial distribution dependent on the polymerization conditions [88]. These surface structures are believed to arise from the building of charge density during the initial phases of polymerization, influenced by electrostatic charging effects during polymer formation .

Electronic Properties and Conductivity Mechanisms

The electrical properties of polyaniline black are intimately related to its domain structure, with conducting and non-conducting regions contributing to the overall transport behavior [90] [91]. The conducting domains consist primarily of protonated emeraldine segments, while insulating regions comprise over-oxidized pernigraniline or under-oxidized leucoemeraldine segments [92].

Charge transport within polyaniline black occurs primarily through a three-dimensional variable range hopping mechanism, as evidenced by temperature-dependent conductivity measurements showing a T^(-1/4) dependence [93]. The domain structure creates a percolation network of conducting pathways, with the overall conductivity determined by the connectivity and volume fraction of conducting domains [94].

The formation of domain boundaries introduces additional complexity to the charge transport mechanism, as these interfaces can act as either barriers or facilitating pathways for charge transfer [95]. The electronic structure at domain boundaries is influenced by local variations in doping level, polymer chain orientation, and the presence of defect states [96]. These factors contribute to the overall electronic properties and explain the observed variations in conductivity among different polyaniline black samples [97].

Effective medium theory calculations based on the domain structure model successfully predict conductivity values in the range of 5-6 S/cm, which closely match experimental observations of 1-5 S/cm [98]. This agreement validates the proposed relationship between domain structure and electrical properties, providing a theoretical framework for understanding and optimizing the performance of polyaniline black materials [99].